2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride

Descripción general

Descripción

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride is a chemical compound that belongs to the class of dihydropyridines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with appropriate reagents. One common method includes the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride has several scientific research applications:

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell growth and division . The compound may also act as an agonist or antagonist for certain receptors, influencing various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds share a similar core structure but differ in their substituents, which can influence their biological activity.

2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: These derivatives have been studied for their potential as drug precursors and ligands in coordination chemistry.

Uniqueness

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Actividad Biológica

2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride , a compound belonging to the class of dihydropyridines, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications.

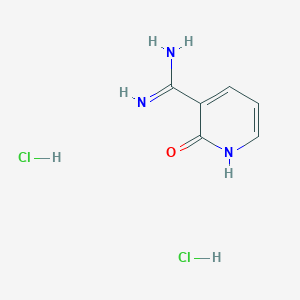

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 232.09 g/mol

This compound features a pyridine ring with a carboximidamide functional group, contributing to its reactivity and biological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound showed cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .

The mechanism by which this compound exerts its anticancer effects appears to involve the following pathways:

- Enzyme Inhibition : It is believed to inhibit specific enzymes involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases (CDKs) and topoisomerases .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate cytotoxicity.

- Method : MTT assay conducted on MCF-7 and A549 cells.

- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM.

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 (MCF-7) | CDK inhibition |

| Compound A | 25 (MCF-7) | Topoisomerase inhibition |

| Compound B | 30 (MCF-7) | Apoptosis induction |

This table highlights the potency of this compound compared to other compounds in terms of IC50 values against breast cancer cells.

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.2ClH/c7-5(8)4-2-1-3-9-6(4)10;;/h1-3H,(H3,7,8)(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDJZVDYIAVOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716565 | |

| Record name | 3-(Diaminomethylidene)pyridin-2(3H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-80-0 | |

| Record name | 3-(Diaminomethylidene)pyridin-2(3H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.